Bergaptol-O-glucopyranoside

Overview

Description

Bergaptol-O-glucopyranoside is a naturally occurring compound classified as a furanocoumarin glycoside. It is primarily found in citrus fruits, particularly grapefruit. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects .

Mechanism of Action

Bergaptol-O-glucopyranoside is a naturally occurring furanocoumarin found in various plants, including citrus fruits. It has been reported to exhibit a range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the Cytochrome P450 enzymes (CYP), specifically CYP2C9 and CYP3A4 . These enzymes play a crucial role in the metabolism of various drugs and toxins. By inhibiting these enzymes, this compound can affect the metabolism and concentrations of certain drugs and toxins .

Mode of Action

This compound interacts with its targets (CYP2C9 and CYP3A4) in a time-, concentration-, and NADPH-dependent manner, leading to irreversible inhibition of these enzymes . This interaction results in a mechanism-based inactivation of the enzymes, which can lead to permanent inhibition of their functions .

Biochemical Pathways

The inhibition of CYP2C9 and CYP3A4 by this compound affects various biochemical pathways. For instance, it can suppress the expression of COX-2 and iNOS genes and reduce cytokine formation via inhibiting JAK2, STAT3, and p65 pathways . This leads to anti-inflammatory effects. Additionally, it exhibits antioxidant properties by reducing several types of reactive oxygen species .

Pharmacokinetics

It has been reported that this compound can be retained in plasma for longer than other coumarins , which suggests it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include anti-inflammatory, antioxidant, and anti-cancer effects . It can inhibit inflammatory responses, reduce reactive oxygen species, and has been shown to have anti-proliferative and anti-cancer properties .

Biochemical Analysis

Biochemical Properties

Bergaptol-O-glucopyranoside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme CYP2C9, where this compound acts as a mechanism-based inactivator. This interaction leads to the irreversible inhibition of CYP2C9, which is essential for the metabolism of various drugs . The compound’s ability to inhibit CYP2C9 highlights its potential impact on drug metabolism and its therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of CYP2C9, leading to the formation of a γ-ketoenal metabolite that inactivates the enzyme . This binding interaction results in the permanent inhibition of CYP2C9, affecting the enzyme’s function and the metabolism of its substrates.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. One of the primary pathways is its metabolism by CYP2C9, where it acts as a substrate and an inhibitor . This interaction affects the metabolic flux and levels of various metabolites, influencing the overall metabolic profile of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bergaptol-O-glucopyranoside typically involves the glycosylation of bergaptol with glucose. The reaction is carried out under acidic conditions using a catalyst such as trifluoromethanesulfonic acid. The process involves the protection of hydroxyl groups, followed by the glycosylation reaction and subsequent deprotection to yield the final product .

Industrial Production Methods: Industrial production of this compound involves the extraction of bergaptol from grapefruit, followed by enzymatic glycosylation. This method is preferred due to its efficiency and eco-friendliness. The enzymatic process uses glycosyltransferases to catalyze the transfer of glucose to bergaptol, resulting in the formation of this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to yield different reduced forms, which may have distinct pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

Bergaptol-O-glucopyranoside has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of glycosylation reactions and the synthesis of glycosides.

Biology: The compound is studied for its role in plant defense mechanisms and its interactions with enzymes.

Medicine: this compound is investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties.

Comparison with Similar Compounds

Bergaptol: The aglycone form of Bergaptol-O-glucopyranoside, known for its similar pharmacological properties.

Psoralen: Another furanocoumarin with phototoxic and anti-cancer effects.

Xanthotoxin: A furanocoumarin with similar biological activities but different molecular targets.

Uniqueness: this compound is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, bergaptol. This structural modification also influences its pharmacokinetic properties, making it a valuable compound for therapeutic applications .

Biological Activity

Bergaptol-O-glucopyranoside, a naturally occurring furanocoumarin glycoside primarily found in citrus fruits, particularly grapefruit, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings regarding this compound.

Overview of this compound

Chemical Structure and Properties

This compound is classified as a furanocoumarin glycoside. Its structure allows it to interact with various biological targets, leading to significant pharmacological effects. The compound is known for its anti-inflammatory, antioxidant, and anti-cancer properties, making it a subject of interest in medicinal chemistry and pharmacology .

Enzyme Interactions

This compound primarily targets the Cytochrome P450 enzymes (CYP), notably CYP2C9 and CYP3A4. The interaction occurs in a time-, concentration-, and NADPH-dependent manner, leading to irreversible inhibition of these enzymes. This inhibition affects several biochemical pathways, including the suppression of COX-2 and iNOS gene expression and the reduction of cytokine formation via inhibition of JAK2, STAT3, and p65 pathways .

Pharmacokinetics

The pharmacokinetic profile indicates that bergaptol can be retained in plasma longer than other coumarins. Studies show that after ingestion, bergaptol reaches peak plasma concentrations within 4 hours and exhibits a half-life of approximately 7 hours . Its metabolites can also be detected in urine shortly after consumption, highlighting its bioavailability .

Biological Activities

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Antioxidant Properties

The antioxidant capacity of this compound contributes to its protective effects against oxidative stress-related damage. It scavenges free radicals and enhances the body's antioxidant defense mechanisms .

Anti-Cancer Potential

Research indicates that this compound exhibits anti-cancer effects through various mechanisms, including induction of apoptosis in cancer cells and inhibition of tumor growth. It has shown efficacy against gastric cancer cells by modulating signaling pathways associated with cell proliferation and survival .

Comparative Table of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Anti-Inflammatory | Reduces inflammation markers | Inhibition of COX-2 and iNOS |

| Antioxidant | Scavenges free radicals | Enhances cellular antioxidant defenses |

| Anti-Cancer | Induces apoptosis in cancer cells | Modulation of survival signaling pathways |

| CYP Inhibition | Inhibits drug metabolism | Irreversible binding to CYP2C9 and CYP3A4 |

Case Studies

- Inhibition of Drug Metabolism : A study demonstrated that this compound significantly inhibits the metabolism of drugs processed by CYP3A4, leading to increased bioavailability of co-administered drugs. This interaction is critical for understanding drug-drug interactions associated with grapefruit juice consumption .

- Cancer Cell Studies : In vitro studies have shown that this compound can reduce viability in gastric cancer cell lines through apoptosis induction. These findings suggest its potential as a therapeutic agent in oncology .

- Inflammation Models : Experimental models using animal subjects have shown that administration of this compound reduces inflammatory markers significantly compared to control groups, affirming its role as an anti-inflammatory agent .

Properties

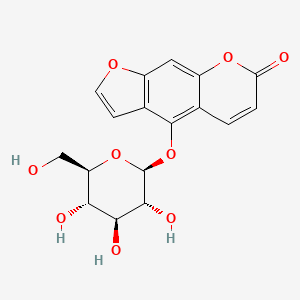

IUPAC Name |

4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O9/c18-6-11-13(20)14(21)15(22)17(25-11)26-16-7-1-2-12(19)24-10(7)5-9-8(16)3-4-23-9/h1-5,11,13-15,17-18,20-22H,6H2/t11-,13-,14+,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAHFYWRHVOEBA-AQFIFQLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157149 | |

| Record name | Bergaptol-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131623-13-7 | |

| Record name | Bergaptol-O-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131623137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bergaptol-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.